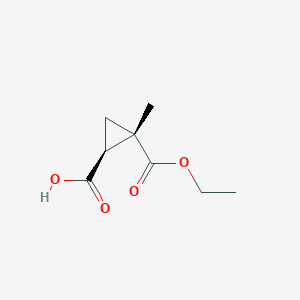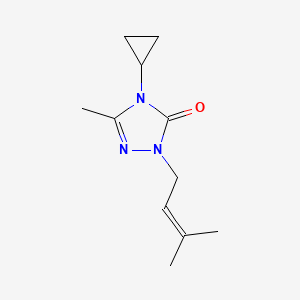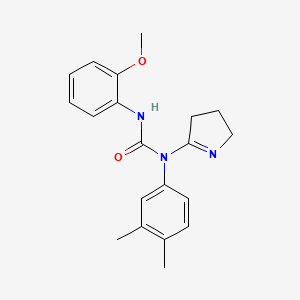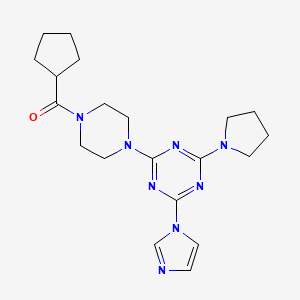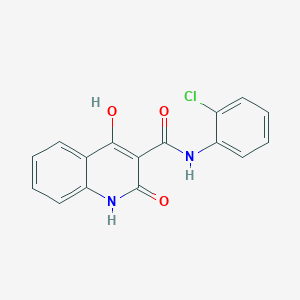
N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an amide group (CONH2) and two hydroxyl groups (OH) attached to the quinoline ring, and a 2-chlorophenyl group attached to the nitrogen atom of the amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide and hydroxyl groups . The 2-chlorophenyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline ring system, the polar amide group, and the two polar hydroxyl groups . The presence of these polar groups would likely result in the formation of hydrogen bonds, both within the molecule itself and with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. The amide group could undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid and an amine . The hydroxyl groups could be involved in condensation reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and hydroxyl groups would likely make this compound more soluble in polar solvents like water . The aromatic rings would contribute to the compound’s stability and could also influence its color .科学的研究の応用
Antimicrobial Activity
Several studies have synthesized and characterized compounds structurally related to N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide, demonstrating significant antimicrobial activities. For instance, a sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides showed moderate to excellent antibacterial and antifungal activities against different strains, highlighting the potential of such compounds in antimicrobial applications (Rajput & Sharma, 2021). Similarly, a series of clubbed quinazolinone and 4-thiazolidinone compounds exhibited in vitro antibacterial and antifungal activities, further underscoring the relevance of quinoline derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Analytical Chemistry
In analytical chemistry, the high-performance liquid chromatographic determination of compounds similar to N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide has been described, facilitating the analysis of plasma and tissue samples. This includes the determination of [11C]1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide in mouse plasma and tissue, which is crucial for pharmacokinetic studies and drug monitoring (De vos et al., 1999).
Materials Science
In the realm of materials science, the synthesis and characterization of soluble polyimides derived from quinoline-related monomers have been explored. These materials exhibit desirable properties such as solubility in organic solvents, thermal stability, and the ability to form transparent, tough, and flexible films, making them suitable for various applications in electronics and coatings (Imai, Maldar, & Kakimoto, 1984).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWJLAXNWKHROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
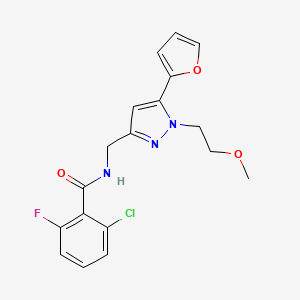
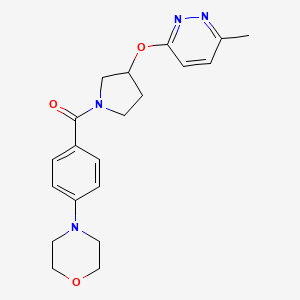
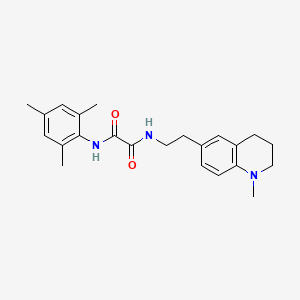
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

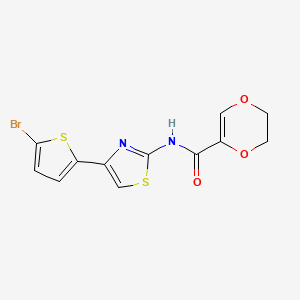
methanamine](/img/structure/B2752032.png)
![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
